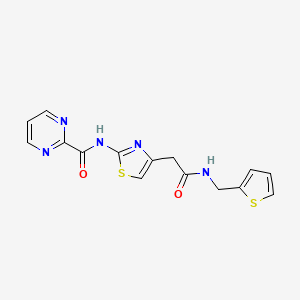

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

The compound N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide features a thiazole core linked to a pyrimidine carboxamide via a 2-oxoethylamino bridge, with a thiophen-2-ylmethyl substituent. This structure is characteristic of kinase inhibitors and antimicrobial agents, leveraging heterocyclic motifs for target binding . Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S2/c21-12(18-8-11-3-1-6-23-11)7-10-9-24-15(19-10)20-14(22)13-16-4-2-5-17-13/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGAUWSJPYRVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to exert their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability.

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thiazole ring, a pyrimidine core, and a thiophenylmethyl moiety, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen, known for its biological activity. |

| Pyrimidine Core | A six-membered ring with two nitrogen atoms, often involved in nucleic acid interactions. |

| Thiophenylmethyl Moiety | Enhances lipophilicity and potentially increases bioavailability. |

Biological Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities associated with this compound are summarized below:

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For example, compounds similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine have demonstrated effectiveness against various bacterial strains:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Thiazole Derivative A | 3.12 | Staphylococcus aureus |

| Thiazole Derivative B | 6.25 | Escherichia coli |

These findings suggest that the compound may also exhibit potent antimicrobial activity due to its structural components.

Anticancer Potential

The thiazole and pyrimidine moieties in this compound have been linked to anticancer activities. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation:

| Compound | IC50 (μM) | Cancer Cell Lines |

|---|---|---|

| Thiazole-Pyrimidine Hybrid | 10.5 | MCF7 (Breast Cancer) |

| Thiophene Derivative C | 8.3 | HeLa (Cervical Cancer) |

The presence of the thiophenylmethyl group may enhance the selectivity towards cancer cells while reducing toxicity towards normal cells.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with thiazole and pyrimidine structures often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth.

- Interference with DNA/RNA Synthesis : The pyrimidine core can interact with nucleic acids, disrupting replication and transcription processes in pathogenic organisms or cancer cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activities of compounds similar to N-(4-(2-oxo-2-((thiophen-2-y-methyl)amino)ethyl)thiazol– 2– yl ) pyrimidine derivatives:

-

Study on Antimicrobial Efficacy : In vitro tests demonstrated that thiazole derivatives exhibited lower MIC values against Gram-positive bacteria compared to Gram-negative strains, indicating selective efficacy.

- Reference :

- Evaluation of Anticancer Properties : Research indicated that derivatives with similar structural motifs were effective in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic use.

- Mechanistic Studies : Investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells through caspase activation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

Comparison with Analogs :

Table 2: Activity Profiles of Selected Analogs

Key Insights :

- The target compound’s thiazole-pyrimidine scaffold aligns with kinase inhibitors (), but its thiophene substituent may improve blood-brain barrier penetration compared to trifluoromethyl groups () .

Physicochemical Properties

Table 3: Physical Properties

Analysis :

- The target compound’s thiophene moiety may balance lipophilicity better than furan () or triazole (), impacting oral bioavailability .

Structure-Activity Relationship (SAR)

- Thiazole Core: Essential for kinase binding; substitution at position 4 (e.g., oxoethylamino bridge) modulates potency .

- Carboxamide Group : Pyrimidine-2-carboxamide (target) likely outperforms furan-2-carboxamide () in hydrogen bonding .

- Thiophen-2-ylmethyl vs. 3-Methoxybenzyl : Thiophene’s electron-rich structure may enhance target engagement compared to methoxybenzyl .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole intermediates with pyrimidine-carboxamide derivatives. Critical conditions include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Bases like triethylamine or KCO facilitate deprotonation during amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, e.g., distinguishing thiophene vs. thiazole protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm) .

- X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Cellular assays : Measure IC values in cancer cell lines (e.g., MTT assay) and compare with controls. Include pathway-specific inhibitors to isolate mechanisms .

- Metabolic stability : Assess hepatic microsome stability to infer pharmacokinetic profiles .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assay protocols : Variability in cell lines (e.g., HeLa vs. HepG2) or incubation times can skew results. Replicate experiments under identical conditions .

- Comparative SAR studies : Modify substituents (e.g., thiophene vs. phenyl groups) to isolate structure-activity relationships .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Q. How can synthesis yields be improved without compromising purity?

- Methodological Answer :

- Optimize stoichiometry : Use a 1.2–1.5 molar excess of nucleophilic agents (e.g., thiophen-2-ylmethylamine) to drive reactions to completion .

- Purification techniques : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for high-purity isolates .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.